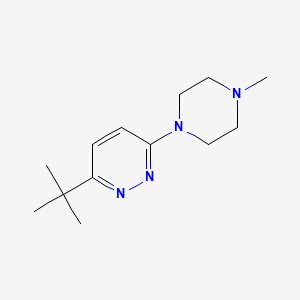

3-(Tert-butyl)-6-(4-methylpiperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The tert-butyl and methyl groups are likely to influence the compound’s properties significantly, but without specific information, it’s hard to say exactly how .

Molecular Structure Analysis

The molecular structure would be based on the piperazine ring, with the tert-butyl and methyl groups attached at the 3 and 6 positions, respectively . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and others . The tert-butyl and methyl groups would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the piperazine ring and the attached tert-butyl and methyl groups . These could include factors like boiling point, density, and others .Scientific Research Applications

Water Oxidation Catalysis

A study involving the synthesis and characterization of a new family of Ru complexes highlights the application of pyridazine ligands in catalyzing water oxidation. The research demonstrated that these complexes, when combined with certain axial ligands, could efficiently catalyze oxygen evolution in aqueous solutions, showcasing their potential in energy conversion and storage applications (Zong & Thummel, 2005).

Histamine H4 Receptor Ligands

In the realm of medicinal chemistry, a series of 2-aminopyrimidines, closely related to pyridazine derivatives, were synthesized as ligands for the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown promise as anti-inflammatory and antinociceptive agents, underlining their potential in developing new therapeutic options (Altenbach et al., 2008).

Metalation and Synthesis of Diazines

The tert-butylsulfinyl and tert-butylsulfonyl groups have been employed as directing groups for the metalation of pyridazine and pyrazine derivatives. This method has enabled the synthesis of various functionalized products with good yields, showcasing the versatility of pyridazine derivatives in synthetic organic chemistry (Turck et al., 1998).

Dopamine D4 Receptor Agonists

Pyridazine derivatives have been investigated for their affinity and selectivity towards dopamine D4 receptors. A notable compound from this class demonstrated significant agonist efficacy, which was further confirmed by its ability to induce penile erection in vivo. This highlights the potential of pyridazine derivatives in studying and treating disorders related to the dopamine system (Enguehard-Gueiffier et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

It is suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, which is responsible for protein degradation .

Result of Action

In the context of protacs, the intended result is typically the degradation of a specific target protein .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-13(2,3)11-5-6-12(15-14-11)17-9-7-16(4)8-10-17/h5-6H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKFBMPKQOMEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)

![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)